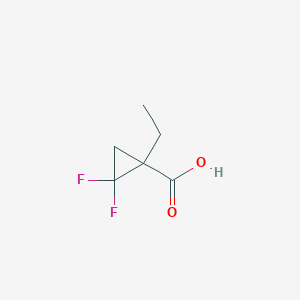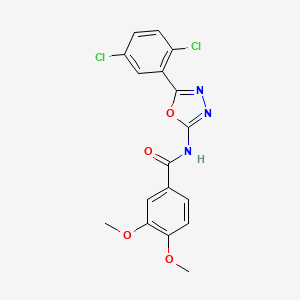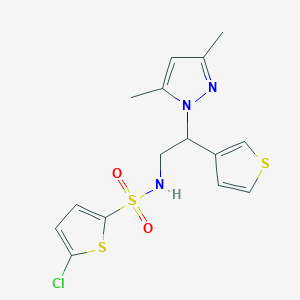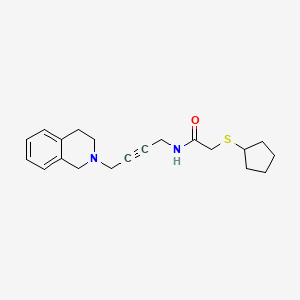
Diethyl cyclopent-1-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethyl cyclopent-1-ene-1,2-dicarboxylate” is a chemical compound with the CAS Number: 70202-92-5 . It has a molecular weight of 212.25 and its IUPAC name is diethyl cyclopent-1-ene-1,2-dicarboxylate .
Synthesis Analysis
A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene . Diethyl cyclopent-3-ene-1,1-dicarboxylate was reacted with dichlorocarbene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
Diethyl cyclopent-1-ene-1,2-dicarboxylate participates in ring-opening addition reactions with various nucleophilic reagents .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm^3 , a boiling point of 245.0±30.0 °C at 760 mmHg , and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol , and the flash point is 110.6±23.0 °C .
Aplicaciones Científicas De Investigación
Synthesis of Gem-Cyclopentenedicarboxylic Acid Derivatives
Diethyl cyclopent-1-ene-1,2-dicarboxylate plays a crucial role in the synthesis of gem-cyclopentenedicarboxylic acid derivatives. A study by Raskil’dina et al. (2016) developed a new route for designing esters of gem-dicarboxylic acids in the cyclopentene series. This involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene and reacting Diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene (Raskil’dina et al., 2016).
Formation of Cyclopent[cd]azulene and Benz[cd]azulene Derivatives
Nakadate et al. (1977) demonstrated that Diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure with polyphosphoric acid, resulting in cyclopent[cd]azulene derivatives. Similarly, diethyl 4-styrylazulene-1,3-dicarboxylate forms benz[cd]azulene derivatives under similar conditions (Nakadate et al., 1977).
Versatile Reactivity with Esters and Carbonyl Derivatives
Kettani et al. (2007) explored the reactivity of Diethyl cyclopent-1-ene-1,2-dicarboxylate with various esters and carbonyl derivatives. They found that dimesitylfluorenylidenegermane undergoes cycloaddition with α-ethylenic esters, including diethyl fumarate, leading to the formation of oxagerma-cyclohexenes (Kettani et al., 2007).
Synthesis of Functionalized Cycloprop[f]indenes
Müller and Miao (1994) reported the synthesis of functionalized cycloprop[f]indenes starting from diene 4, involving the condensation of diethyl malonate to the dibromide 21. This study highlights the role of Diethyl cyclopent-1-ene-1,2-dicarboxylate in constructing the cyclopentene ring through various synthetic routes (Müller & Miao, 1994).
Synthesis of Perfumery Compound
Yong-chang (2005) utilized diethyl cyclopent-1-ene-1,2-dicarboxylate in the synthesis of the perfumery compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one. This process involved Claisen ester condensation, Michael addition, Dieckmann ester condensation, and decarboxylation reactions (Zhou Yong-chang, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl cyclopentene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLHMCDBDBKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cyclopent-1-ene-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)
![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)


![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)
![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)
